

(4-Benzylphenyl)boronic acid chemical properties

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Compound of Interest

Compound Name: (4-Benzylphenyl)boronic acid

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An In-depth Technical Guide to **(4-Benzylphenyl)boronic Acid**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These organoboron compounds offer a unique combination of stability, low toxicity, and versatile reactivity, making them invaluable building blocks in the synthesis of complex molecules.[2][3] Among the vast library of commercially available boronic acids, **(4-Benzylphenyl)boronic acid** stands out as a key intermediate for constructing biaryl structures containing a flexible benzyl motif. This diphenylmethane framework is a common feature in many biologically active compounds and advanced materials.

This guide provides an in-depth technical overview of **(4-Benzylphenyl)boronic acid**, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-proven experimental protocols, and offer insights into its strategic application in contemporary research.

Physicochemical and Structural Properties

(4-Benzylphenyl)boronic acid is a white to off-white solid at room temperature. Its core structure consists of a phenylboronic acid moiety substituted at the para-position with a benzyl

group. This structure provides both a reactive handle for cross-coupling and a non-polar, flexible spacer that can be crucial for modulating the pharmacological or material properties of the final product.

The boronic acid functional group, $-B(OH)_2$, is a Lewis acid capable of forming reversible covalent complexes with diols, a property that has been exploited in sensor design.[4] However, its primary utility in synthesis stems from its ability to undergo transmetalation with a transition metal catalyst, typically palladium.[3]

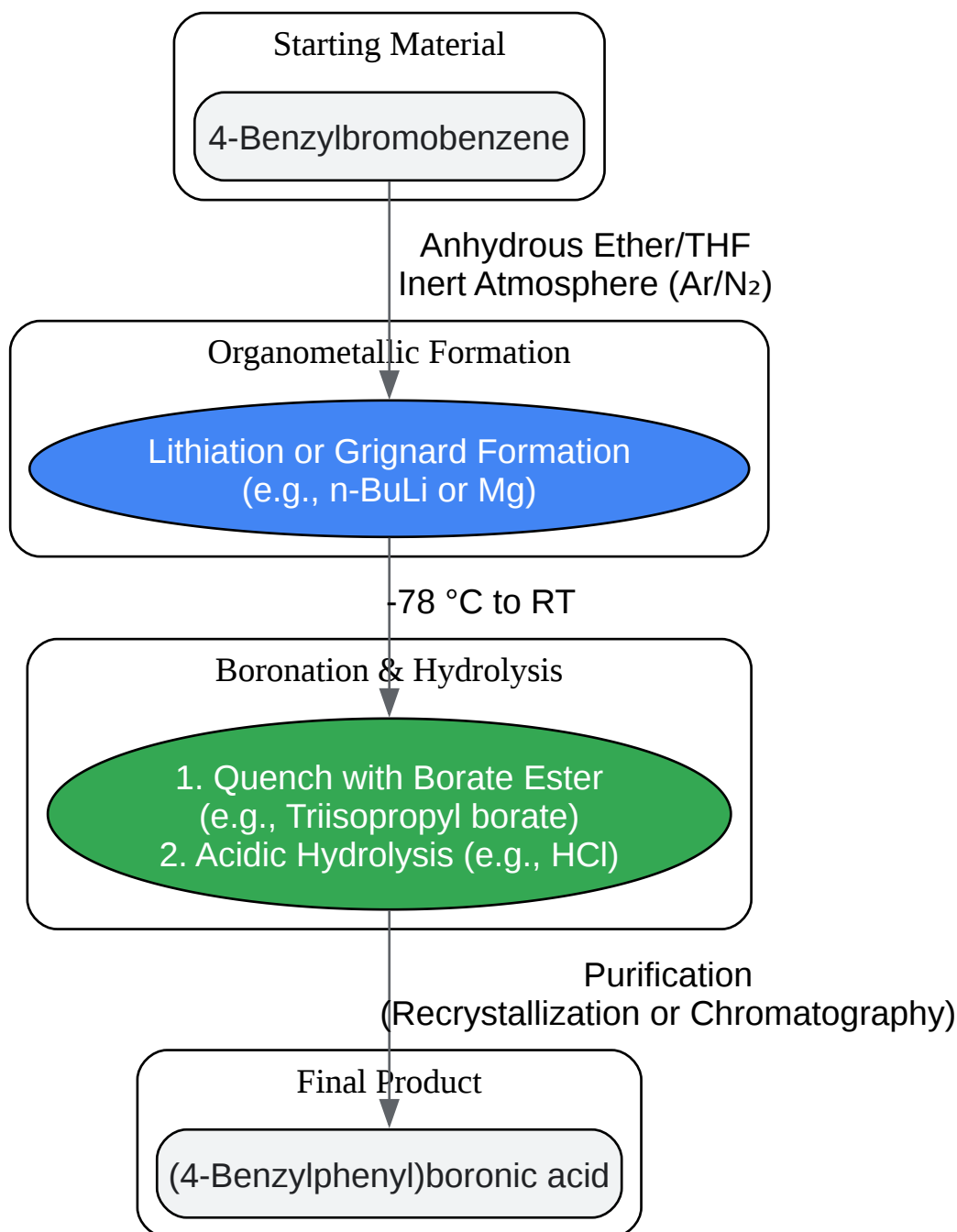
Table 1: Core Properties of **(4-Benzylphenyl)boronic acid**

Property	Value	Source(s)
CAS Number	56311-13-8	[5][6]
Molecular Formula	$C_{13}H_{13}BO_2$	[5][7]
Molecular Weight	212.05 g/mol	[5]
Appearance	White to off-white solid	[8]
Purity	Typically $\geq 98\%$	[5]
Topological Polar Surface Area (TPSA)	40.46 Å ²	[5]
logP (calculated)	0.9572	[5]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bonds	3	[5]

Note: Physical properties such as melting point can vary. Boronic acids are known to dehydrate upon heating to form cyclic trimeric anhydrides (boroxines), which can affect melting point determination.[4]

Synthesis of (4-Benzylphenyl)boronic acid

While **(4-Benzylphenyl)boronic acid** is commercially available, understanding its synthesis is crucial for specialized applications or when derivatized analogues are required. A common and reliable laboratory-scale synthesis proceeds from 4-benzylbromobenzene. The logical workflow involves the formation of an organometallic intermediate followed by quenching with a borate ester and subsequent hydrolysis.



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Caption: General workflow for the synthesis of **(4-Benzylphenyl)boronic acid**.

Detailed Synthesis Protocol (Illustrative)

This protocol describes a common method involving organolithium formation.

Safety Precaution: This procedure involves pyrophoric reagents (n-butyllithium) and anhydrous solvents. It must be performed by trained personnel in a fume hood under an inert atmosphere.

Materials:

- 4-Benzylbromobenzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
- Triisopropyl borate
- Hydrochloric acid (HCl), 1 M solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen/argon inlet, add 4-benzylbromobenzene (1.0 equiv) and dissolve in anhydrous THF.
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise via syringe or dropping funnel over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
- **Boration:** Add triisopropyl borate (1.2 equiv) dropwise to the organolithium solution at -78 °C. The addition is typically exothermic; maintain the temperature carefully. After the addition

is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

- **Hydrolysis (Workup):** Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude **(4-Benzylphenyl)boronic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

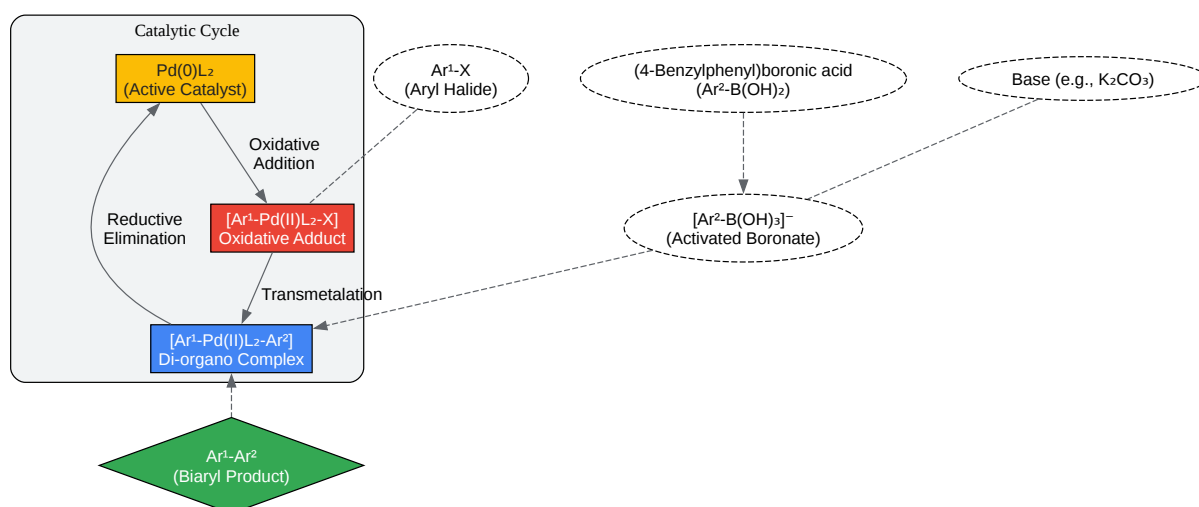
The premier application of **(4-Benzylphenyl)boronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds.^{[9][10]} This reaction is a cornerstone of modern medicinal chemistry and materials science for its reliability, functional group tolerance, and the commercial availability of a vast array of coupling partners.^[11]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.^{[1][12]}

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide ($\text{Ar}^1\text{-X}$), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.^[12]

- **Transmetalation:** The organic group from the boronic acid (Ar^2 -) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species ($-\text{B}(\text{OH})_3^-$).^{[9][13]} The choice of base is critical; stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups.
- **Reductive Elimination:** The two organic groups (Ar^1 and Ar^2) on the $\text{Pd}(\text{II})$ center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the active $\text{Pd}(0)$ catalyst, allowing it to re-enter the cycle.^{[9][12]}



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki Coupling with (4-Benzylphenyl)boronic acid

This protocol provides a robust starting point for coupling **(4-Benzylphenyl)boronic acid** with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for different substrates.

Expert Insight: The choice of ligand is crucial. For simple aryl bromides, tetrakis(triphenylphosphine)palladium(0) is often sufficient. For more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, more electron-rich and bulky phosphine ligands like JohnPhos or SPhos are employed to facilitate the oxidative addition and reductive elimination steps.^[9] Cesium carbonate is a strong base that often improves yields, particularly with less reactive coupling partners.^[9]

Materials:

- Aryl bromide (1.0 equiv)
- **(4-Benzylphenyl)boronic acid** (1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
- Base (e.g., K₂CO₃, 2.0 equiv)
- Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

- Inerting the Vessel: Add the aryl bromide, **(4-Benzylphenyl)boronic acid**, and potassium carbonate to a flame-dried Schlenk flask or round-bottom flask equipped with a stir bar and a reflux condenser.
- Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

- **Solvent Addition:** Under a positive pressure of inert gas, add the deoxygenated 1,4-dioxane and water.^[9] Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
- **Catalyst Addition:** Add the Pd(PPh₃)₄ catalyst to the flask. The mixture will typically turn yellow or brown.
- **Reaction:** Heat the reaction mixture to 85-100 °C and stir overnight (12-24 hours).^{[9][14]}
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (aryl bromide) is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
- **Extraction & Purification:** Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired biaryl compound.

Applications in Drug Discovery and Materials Science

The ability to use **(4-Benzylphenyl)boronic acid** to install the 4-benzylphenyl motif is highly valuable in several scientific domains.

- **Drug Discovery:** The diphenylmethane core is a privileged scaffold in medicinal chemistry. The benzyl group provides a non-polar, conformationally flexible linker that can orient a phenyl ring into a specific binding pocket of a biological target, such as an enzyme or receptor. Its use in Suzuki couplings allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.^{[10][11]}
- **Materials Science:** Biaryl compounds are fundamental units in the construction of conjugated polymers and organic light-emitting diodes (OLEDs). The benzyl group can be used to tune the solubility and solid-state packing of these materials, thereby influencing their electronic and photophysical properties.^[10]

Safety and Handling

(4-Benzylphenyl)boronic acid is classified as harmful if swallowed.[7][15] Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[15][16] After handling, wash hands thoroughly.
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often 2-8°C to ensure long-term stability.[15]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

Conclusion

(4-Benzylphenyl)boronic acid is more than just a chemical reagent; it is a versatile and powerful building block that enables the efficient construction of complex molecular architectures. Its primary strength lies in its application in the Suzuki-Miyaura cross-coupling, a reaction that has revolutionized the synthesis of biaryl compounds. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

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References

1. Yoneda Labs [yonedalabs.com]
2. nbino.com [nbino.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. 4-benzoylphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. (4-Benzylphenyl)boronic acid [myskinrecipes.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. angenechemical.com [angenechemical.com]
- 16. aksci.com [aksci.com]
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